N-(2-bromophenyl)-4-methylquinolin-2-amine
Overview
Description
N-(2-bromophenyl)-4-methylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-methylquinolin-2-amine typically involves the reaction of 2-bromoaniline with 4-methylquinoline under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a boronic acid derivative . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-methylquinolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring system can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and facilitate the reaction.
Solvents: Common solvents include dimethylformamide (DMF), toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
N-(2-bromophenyl)-4-methylquinolin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-2-chloronicotinamide: Another quinoline derivative with similar structural features and biological activities.
N-(2-bromophenyl)acrylamides: Compounds that undergo similar chemical reactions and have comparable applications in organic synthesis.
Uniqueness
N-(2-bromophenyl)-4-methylquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-bromophenyl)-4-methylquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-11-10-16(18-14-8-4-2-6-12(11)14)19-15-9-5-3-7-13(15)17/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSRALFCRGQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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